molecular formula C13H15NS B2959072 1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine CAS No. 2486-61-5

1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine

Cat. No. B2959072
CAS RN: 2486-61-5
M. Wt: 217.33
InChI Key: UTQCRPLAIJSSAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine” is a chemical compound with the molecular formula C13H15NS and a molecular weight of 217.33 . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom , and a benzo[b]thiophene group, which is a fused ring system incorporating a thiophene and a benzene ring .


Synthesis Analysis

The synthesis of thiophene derivatives, including benzo[b]thiophene, has been a topic of interest in recent years . One method involves the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide . Another approach to form the benzothiophene scaffold involves the use of alkynyl sulfides and aryne precursors . The reaction starts from the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring closure .


Molecular Structure Analysis

The molecular structure of “1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine” is characterized by a pyrrolidine ring and a benzo[b]thiophene group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving “1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine” are likely to be influenced by the presence of the pyrrolidine and benzo[b]thiophene groups . For instance, the pyrrolidine ring can undergo various reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine” include a molecular formula of C13H15NS and a molecular weight of 217.33 .

Scientific Research Applications

Electropolymerization and Conducting Polymers

A study by Larmat et al. (1996) focused on the electropolymerization of pyrrole derivatives, highlighting the potential of these compounds in creating conducting polymers with low oxidation potentials. The research demonstrates the application of these materials in electrochemical devices due to their high electroactivity and stability in both oxidized and reduced states Electropolymerization of 1,4‐bis(Pyrrol‐2‐yl)benzene in the Presence of the Easily Oxidized Electrolyte Sodium Tetraphenylborate.

Coordination Polymers and Macrocycles

Research by Oh, Stern, and Mirkin (2005) explores the synthesis of coordination polymers and a macrocycle using flexible bis(2-pyridyl) ligands and AgCF(3)SO(3), demonstrating the role of ligand choice and stoichiometry in dictating the resultant structure. This study underscores the utility of such compounds in the design of novel polymeric materials with potential applications in catalysis, molecular recognition, and materials science Coordination polymers from silver(I) and bifunctional pyridyl ligands.

Novel Heterocyclic Compounds Synthesis

Morales-Salazar et al. (2022) reported the synthesis of a polyheterocyclic compound through a one-pot process involving a series of reactions, showcasing the chemical versatility and potential for generating complex molecules with applications in pharmaceuticals and organic materials 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyr.

Anticancer Agent Development

A study by Murugavel et al. (2019) focused on the synthesis and evaluation of a novel sulfur heterocyclic thiophene derivative as a potential human topoisomerase IIα inhibiting anticancer agent. This research illustrates the compound's promising cytotoxicity against various cancer cell lines, emphasizing its potential in anticancer drug development Synthesis, computational quantum chemical study, in silico ADMET and molecular docking analysis, in vitro biological evaluation of a novel sulfur heterocyclic thiophene derivative.

Electrochromic and Fluorescent Polymers

Cihaner and Algi (2008) synthesized a new series of conducting polymers based on thienylpyrrole, exhibiting multielectrochromic behavior and fluorescence. These properties make them suitable for applications in electrochromic devices and as fluorescent materials Processable electrochromic and fluorescent polymers based on N-substituted thienylpyrrole.

Future Directions

The future directions for “1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine” could involve further exploration of its synthesis methods and potential biological activities . The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles .

properties

IUPAC Name

1-(1-benzothiophen-3-ylmethyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NS/c1-2-6-13-12(5-1)11(10-15-13)9-14-7-3-4-8-14/h1-2,5-6,10H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQCRPLAIJSSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzothiophen-3-ylmethyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.